2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one is a complex organic compound that features a combination of aromatic, thiazole, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving β-amino alcohols and suitable leaving groups.
Coupling of Aromatic and Heterocyclic Rings: The final step involves coupling the 3,4-dimethoxyphenyl group with the thiazole and azetidine moieties. This can be achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is the corresponding alcohol.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole and azetidine rings could play a role in binding to biological targets, while the aromatic ring may facilitate interactions through π-π stacking or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one
- 2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one
- 2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)piperidin-1-yl]ethan-1-one
Uniqueness
The presence of the azetidine ring in this compound distinguishes it from similar compounds. Azetidine rings are less common in organic compounds, and their inclusion can impart unique biological and chemical properties, such as increased rigidity and specific binding interactions.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-20-13-4-3-11(7-14(13)21-2)8-15(19)18-9-12(10-18)22-16-17-5-6-23-16/h3-7,12H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXSNBXOMHJSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)OC3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.